molecular formula C25H22N4O3S B2497465 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1235329-70-0

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2497465
CAS No.: 1235329-70-0
M. Wt: 458.54
InChI Key: FPFMUTQNNNMLCU-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H22N4O3S and its molecular weight is 458.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide have been synthesized and studied extensively. For instance, Katritzky et al. (2002) synthesized tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones from N-(4-nitrophenyl)acetamides, showcasing the structural diversity and complexity these molecules can embody (Katritzky, He, & Wang, 2002). Duran & Canbaz (2013) detailed the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, highlighting the intricate procedures involved in creating such compounds (Duran & Canbaz, 2013).

Acidity Constants and Chemical Interactions

The acidity constants (pKa values) of similar acetamide derivative compounds were determined by Duran & Canbaz (2013) via UV spectroscopic studies. The study found that the protonation of these compounds occurs on specific nitrogen atoms in their imidazole and benzothiazole rings, suggesting a distinct chemical behavior and interaction potential (Duran & Canbaz, 2013).

Biological Applications and Studies

Antibacterial and Antifungal Properties

Ramalingam, Ramesh, & Sreenivasulu (2019) synthesized derivatives similar to this compound, which exhibited significant antibacterial activity, indicating potential applications in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019). Kumar et al. (2012) also evaluated similar compounds for antibacterial and antifungal activities, further supporting the potential of these compounds in medical applications (Kumar et al., 2012).

Anticancer Activities

Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and found that some derivatives showed significant anticancer activity, highlighting the therapeutic potential of these compounds in oncology (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antioxidant Properties

Chkirate et al. (2019) explored the antioxidant activity of pyrazole-acetamide derivatives, indicating the possibility of these compounds acting as protective agents against oxidative stress (Chkirate et al., 2019).

Properties

IUPAC Name

N-(4-methylphenyl)-2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-17-10-12-20(13-11-17)27-24(30)16-33-25-26-15-23(19-7-5-8-21(14-19)29(31)32)28(25)22-9-4-3-6-18(22)2/h3-15H,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFMUTQNNNMLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3C)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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